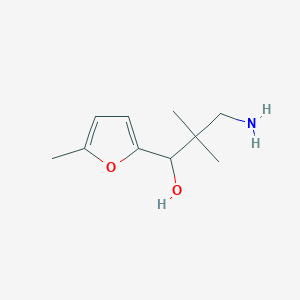
2H-1-Benzazepin-2-one, 1,3,4,5-tetrahydro-4,8-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-Benzazepin-2-one, 1,3,4,5-tetrahydro-4,8-dimethyl- is a chemical compound with the molecular formula C10H11NO It belongs to the class of benzazepines, which are heterocyclic compounds containing a seven-membered ring fused to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common synthetic route for preparing 2H-1-Benzazepin-2-one, 1,3,4,5-tetrahydro-4,8-dimethyl- involves the hydrogenation of 2-aminoacetophenone with trans-vertical aromatic dinitrate esters . Another method includes the reductive rearrangement of oximes in the presence of boron trifluoride etherate and boron hydride-dimethyl sulfide complex .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale hydrogenation reactions under controlled conditions. The use of high-pressure hydrogenation reactors and specific catalysts ensures the efficient conversion of starting materials to the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1-Benzazepin-2-one, 1,3,4,5-tetrahydro-4,8-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
2H-1-Benzazepin-2-one, 1,3,4,5-tetrahydro-4,8-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2H-1-Benzazepin-2-one, 1,3,4,5-tetrahydro-4,8-dimethyl- involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems in the brain, which may contribute to its anticonvulsant effects . The exact molecular targets and pathways are still under investigation, but it is thought to influence ion channels and receptor sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one
- 1-Methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
- 2,3,5,6-Tetrahydro-3-benzazocin-4(1H)-one
Uniqueness
2H-1-Benzazepin-2-one, 1,3,4,5-tetrahydro-4,8-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl substitution at positions 4 and 8 differentiates it from other benzazepines, potentially leading to unique interactions with biological targets and distinct reactivity in chemical reactions.
Propriétés
Numéro CAS |
61564-06-5 |
|---|---|
Formule moléculaire |
C12H15NO |
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
4,8-dimethyl-1,3,4,5-tetrahydro-1-benzazepin-2-one |
InChI |
InChI=1S/C12H15NO/c1-8-3-4-10-5-9(2)7-12(14)13-11(10)6-8/h3-4,6,9H,5,7H2,1-2H3,(H,13,14) |
Clé InChI |
PFZLLXWHHOQXSX-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2=C(C=C(C=C2)C)NC(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[3-(Dimethylamino)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13191279.png)




![4-Cyclopropyl-1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole](/img/structure/B13191323.png)
methanol](/img/structure/B13191326.png)
![N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-2-(methylamino)acetamide](/img/structure/B13191340.png)


![2-([1-(Bromomethyl)cyclopropyl]methyl)furan](/img/structure/B13191358.png)
